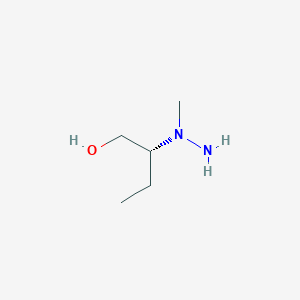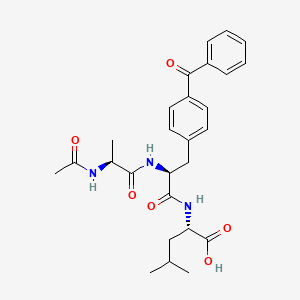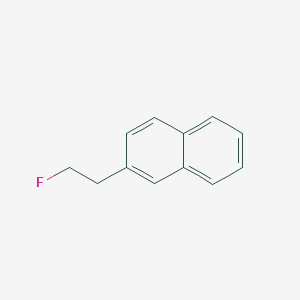![molecular formula C16H36P2S4 B14251459 Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] CAS No. 166832-32-2](/img/structure/B14251459.png)
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] typically involves the reaction of bis(2-methylpropyl)phosphane with sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. The compound is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and phosphines.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The pathways involved in its mechanism of action include redox reactions and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] can be compared with similar compounds such as:
2,2’-Disulfanediylbis(2-methylpropanal): This compound has a similar sulfur-phosphorus framework but differs in its functional groups and reactivity.
2,2’-Dithiobisbenzanilide: Another compound with a disulfide linkage, but with different applications and properties.
The uniqueness of Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane] lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
166832-32-2 |
|---|---|
Formule moléculaire |
C16H36P2S4 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
[bis(2-methylpropyl)phosphinothioyldisulfanyl]-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36P2S4/c1-13(2)9-17(19,10-14(3)4)21-22-18(20,11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3 |
Clé InChI |
UPFVRRCDRPQYLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=S)(CC(C)C)SSP(=S)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


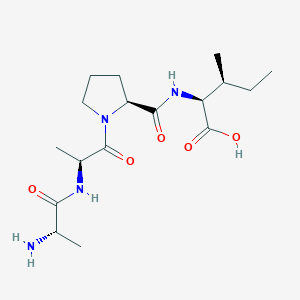
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
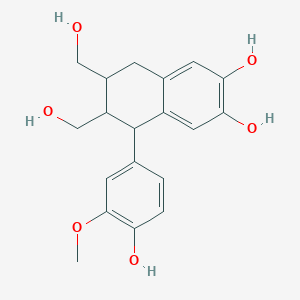
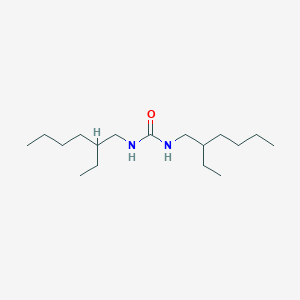
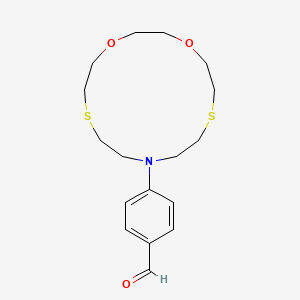
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
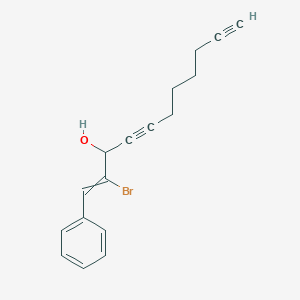
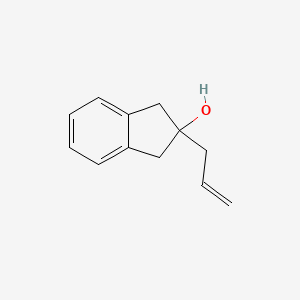
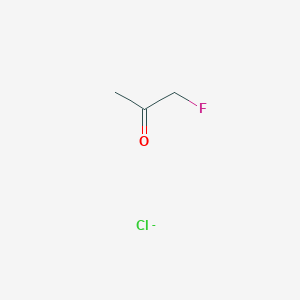
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
